molecular formula C7H12O B142571 3-Cyclohexene-1-methanol CAS No. 1679-51-2

3-Cyclohexene-1-methanol

Cat. No. B142571
CAS RN: 1679-51-2
M. Wt: 112.17 g/mol
InChI Key: VEIYJWQZNGASMA-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-methanol is a chemical compound that can be synthesized through various chemical reactions, including anodic oxidation and Prins-type cyclization. It is a derivative of cyclohexene, which is a six-membered carbon ring with one double bond, and it contains a methanol functional group.

Synthesis Analysis

The synthesis of derivatives of cyclohexene, such as 3-Cyclohexene-1-methanol, can be achieved through anodic oxidation where cyclohexene is reacted with methanol. The product distribution is influenced by the reaction variables, including the basicity or acidity of the electrolyte and the methanol concentration. An equimolar mixture of cyclohexene and methanol in tetrahydrofuran results in a high selectivity for 3-methoxycyclohexene . Another method involves a Prins-type cyclization reaction catalyzed by hafnium triflate, which is used to synthesize 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives from aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be complex, with various substituents affecting the overall geometry. For instance, the crystal structure of a methanol solvate of a cyclohexene derivative shows that the molecule exists in the keto form with specific dihedral angles between the rings . Another example is the 4,4'-(cyclohexane-1,1-diyl)diphenol methanol solvate, where the dihedral angle between the two benzene rings is significant, and the molecules are packed together via hydrogen bonds .

Chemical Reactions Analysis

Cyclohexene derivatives can undergo various chemical reactions. For example, the cyclohexadiene derivatives of C60 can rearrange photochemically to bis(fulleroid) and bis(methano)fullerene, with the structure and energetics of these derivatives being studied at different levels of theory . Another reaction involves the condensation of salicylaldehyde with 4-(2-amino-3,5-dibromobenzylamino)cyclohexanol in methanol, leading to a compound with intramolecular hydrogen bonds and a specific dihedral angle between benzene rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives are influenced by their molecular structure. For instance, the crystal structure of cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate reveals the presence of hydrogen bonds that stabilize the structure . The optically active cyclohexene derivative TAK-242 was synthesized with high enantioselectivity and yield, demonstrating the potential of cyclohexene derivatives as antisepsis agents .

Scientific Research Applications

Anodic Oxidation in Methanol

The anodic oxidation of cyclohexene in methanol is influenced by various electrolysis parameters. Notably, the concentration of methanol significantly affects the product distribution, demonstrating the critical role of methanol in the process (Möller & Schäfer, 1997).

Electrocatalytic Hydrogenation

The electrocatalytic hydrogenation (ECH) of 2-cyclohexen-1-one in aqueous methanol has been studied, showing high selectivity in the hydrogenation of the carbon-carbon double bond, especially with nickel and copper electrodes (Dabo et al., 1997).

Functionalization of Olefins in Methanol

Olefins like cyclohexene, when electrolysed in methanol, yield a variety of products. This highlights methanol's role as a medium for the functionalization of olefins (Brettle & Sutton, 1975).

Methanol as Hydrogen Donor

Methanol acts as a hydrogen donor in the reduction of ketones to alcohols, catalyzed by complexes of rhodium, iridium, ruthenium, and osmium. This process is valuable in the reduction of various organic compounds (Smith & Maitlis, 1985).

Hydroesterification Catalysis

The hydroesterification of cyclohexene, catalyzed by Pd complexes in methanol, shows that Pd-hydride species play a key role. The study aids understanding of catalysis mechanisms and reaction kinetics (Vavasori et al., 2003).

Polymerization and Copolymerization

The synthesis of cyclohexene-3-yl methyl methacrylate (CHMA) from 3-cyclohexene-1-methanol and its copolymerization with styrene has applications in polymer science. This process is significant for the development of new polymers with specific properties (Barim et al., 2014).

Methanol Synthesis Optimization

Optimization studies in methanol synthesis and cyclohexane dehydrogenation demonstrate the potential for enhancing methanol production efficiency, crucial in industrial processes (Khademi et al., 2009).

Safety And Hazards

3-Cyclohexene-1-methanol is highly flammable . It causes skin irritation and serious eye irritation . It should be handled with personal protective equipment and used only in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided . It should not be breathed in or ingested .

properties

IUPAC Name

cyclohex-3-en-1-ylmethanol
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InChI

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VEIYJWQZNGASMA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CO
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Molecular Formula

C7H12O
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DSSTOX Substance ID

DTXSID0044600
Record name Cyclohex-3-en-1-ylmethanol
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Molecular Weight

112.17 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Cyclohexene-1-methanol
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Record name 3-Cyclohexene-1-methanol
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Product Name

3-Cyclohexene-1-methanol

CAS RN

1679-51-2
Record name 3-Cyclohexene-1-methanol
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Record name 1-(Hydroxymethyl)-3-cyclohexene
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Record name 3-CYCLOHEXENE-1-METHANOL
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Record name 3-Cyclohexene-1-methanol
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Record name Cyclohex-3-en-1-ylmethanol
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Record name Cyclohex-3-ene-1-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2019 - fragrancematerialsafetyresource …
… 4,6-trimethyl-3-cyclohexene1-methanol is not expected to be … 2,4,6trimethyl-3-cyclohexene-1-methanol is below the TTC (… ,4,6-trimethyl-3-cyclohexene-1-methanol was found not to be …
M Degirmenci, O Izgin, Y Yagci - Journal of Polymer Science …, 2004 - Wiley Online Library
… First, we have performed the reaction of 3-cyclohexene-1-methanol (initiator) with CL in the presence of stannous octoate catalyst. In view of the reported role of hydroxyl groups as …
Number of citations: 42 onlinelibrary.wiley.com
GM Coppola, RE Damon, MJ Shapiro… - Organic Preparations …, 2000 - Taylor & Francis
… During the course of one of our programs several 2,5-dimethyl-6-phenyl-3-cyclohexene- 1-methanol isomers were required as key intermediates. Retrosynthetic evaluation of these …
Number of citations: 1 www.tandfonline.com
G Giuseppetti, C Tadini, GP Bettinetti - … Crystallographica Section C …, 1992 - scripts.iucr.org
(IUCr) Structures of sobrerol enantiomers and racemates. I. (-)-trans-5-Hydroxy-,,4-trimethyl-3-cyclohexene-1-methanol [(-)-trans-sobrerol] Acta Crystallographica Section C Crystal …
Number of citations: 5 scripts.iucr.org
G Giuseppetti, C Tadini, GP Bettinetti - … Crystallographica Section C …, 1992 - scripts.iucr.org
(IUCr) Structures of sobrerol enantiomers and racemates. II. (±)-trans-5-Hydroxy-,,4-trimethyl-3-cyclohexene-1-methanol (racemic trans-sobrerol) Acta Crystallographica Section C …
Number of citations: 2 scripts.iucr.org
M Degirmenci, O Izgin, A Acikses, N Genli - Reactive and functional …, 2010 - Elsevier
… The compound 3-cyclohexenylmethyl-2-bromopropanoate was synthesized by the condensation of 3-cyclohexene-1-methanol with 2-bromopropanoyl bromide. Subsequently, the …
Number of citations: 20 www.sciencedirect.com
EM Bauske, R Rodríguez-Kábana, V Estaun… - Nematropica, 1994 - journals.flvc.org
… aldehyde), citral (3,7-dimethyl-2,6-octadienal), furfural (2furaldehyde), menthol (5-methyl-2-(1-methylethyl)cyclohexanol), ando-terpineol (o, o, 4-trimethyl3-cyclohexene-1-methanol) for …
Number of citations: 66 journals.flvc.org
G Giuseppetti, C Tadini, GP Bettinetti - … Crystallographica Section C …, 1993 - scripts.iucr.org
(IUCr) Structures of sobrerol enantiomers and racemates. III. (±)-cis-5-Hydroxy-,,4-trimethyl-3-cyclohexene-1-methanol (racemic cis-sobrerol) Acta Crystallographica Section C Crystal …
Number of citations: 1 scripts.iucr.org
HB Yuan, LN Shang, CY Wei, BZ Ren - Chem. Res. Chin. Univ, 2010 - researchgate.net
… Thirty-one compounds were identified in the essential oil extracted by SD, and its main components were eucalyptol, α,α,4-trimethyl-3-cyclohexene1-methanol and so on. Twenty-two …
Number of citations: 25 www.researchgate.net
G Barim, M Gokhun Yayla… - Designed Monomers and …, 2014 - Taylor & Francis
… A methacrylate monomer, cyclohexene-3-yl methyl methacrylate (CHMA) was synthesized by reaction of 3-cyclohexene-1-methanol with methacryloyl chloride in the presence of …
Number of citations: 14 www.tandfonline.com

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